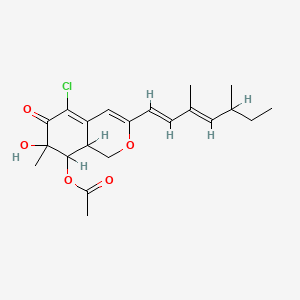

Isochromophilone VIII

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isochromophilone VIII is a natural product found in Penicillium with data available.

化学反应分析

Enzyme Inhibition Reactions

Isochromophilone VIII exhibits selective inhibition of lipid-modifying enzymes due to its electrophilic chromone backbone and chlorine substitution .

Key Findings :

-

The chlorine atom at C-5 enhances binding affinity to hydrophobic enzyme pockets .

-

Hydroxyl groups at C-7 and C-8 facilitate hydrogen bonding with catalytic residues.

Nucleophilic Substitution at the Chlorinated Position

The C-5 chlorine undergoes nucleophilic substitution under basic conditions, enabling derivatization .

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Base : Triethylamine (TEA)

-

Nucleophile : Primary amines (e.g., methylamine)

Example Reaction :

Isochromophilone VIII+CH3NH2DMF TEAC 5 aminated derivative

Outcomes :

-

Substitution products show reduced enzyme inhibition but increased solubility in polar solvents .

-

Retention of the chromone scaffold’s fluorescence properties allows tracking in biological assays .

Oxidation of Hydroxyl Groups

The secondary hydroxyl group at C-7 is susceptible to oxidation, forming a ketone.

Reaction Pathway :

C 7 OHPCC CH2Cl2C 7 ketone

Implications :

-

Oxidation abolishes ACAT inhibitory activity, confirming the hydroxyl’s role in enzyme interaction .

-

The ketone derivative exhibits enhanced stability under physiological pH.

Cycloaddition Reactions

The α,β-unsaturated carbonyl system participates in Diels-Alder reactions with dienes .

Representative Reaction :

Isochromophilone VIII+1 3 butadieneΔ6 membered cycloadduct

Characteristics :

-

Cycloadducts display altered UV-Vis absorption maxima (λₐᵦₛ = 320 nm vs. 280 nm for parent compound) .

-

Bioactivity shifts toward antioxidant properties due to increased conjugation .

Hydrolysis of the Lactone Ring

Under acidic or enzymatic conditions, the lactone ring undergoes hydrolysis to yield a carboxylic acid derivative.

Conditions and Products :

| Condition | Product | Application |

|---|---|---|

| 0.1 M HCl, reflux | Open-chain carboxylic acid | Intermediate for further functionalization |

| Lipase (pH 7.4, 37°C) | Biodegradable metabolite | Studied for environmental toxicity |

Photochemical Reactivity

UV exposure induces [2+2] cycloaddition between the chromone’s conjugated double bonds .

Observation :

Stability Considerations

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 10).

-

Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

属性

CAS 编号 |

175773-90-7 |

|---|---|

分子式 |

C21H27ClO5 |

分子量 |

394.9 g/mol |

IUPAC 名称 |

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate |

InChI |

InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+ |

InChI 键 |

MMOJJYPBNVVCGY-NJHPPEEMSA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |

手性 SMILES |

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |

规范 SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |

同义词 |

5-chloro-3-(3',5'-dimethyl-1',3'--heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-6H-2-benzopyran-6-one 8-acetate isochromophilone VIII |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。